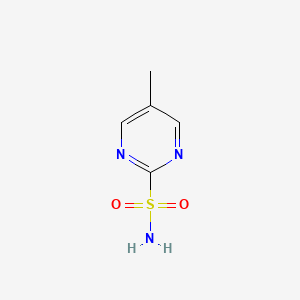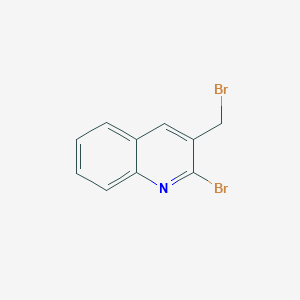
2-Bromo-3-(bromomethyl)quinoline
Vue d'ensemble
Description
2-Bromo-3-(bromomethyl)quinoline is a chemical compound with the molecular formula C10H7Br2N . It has a molecular weight of 300.97700 . This compound is also known by several synonyms such as bromo-2-bromomethyl-3-quinoline and 2-bromo-3-bromomethylquinoline .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 300.97700 . The exact density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
X-ray Structure Analysis
3-bromomethyl-2-chloro-quinoline, a related compound to 2-Bromo-3-(bromomethyl)quinoline, has been studied for its crystal structure, revealing insights into its planarity and intramolecular interactions. This kind of analysis is crucial for understanding the physical and chemical properties of such compounds (Kant et al., 2010).
Synthesis and Biological Activities
The synthesis of halomethylquinoline building blocks, including variations of this compound, has been explored. Such compounds have been tested for anti-tubercular and anti-bacterial activities, indicating their potential as therapeutic agents (Li et al., 2019).
Antineoplastic Activity
Research into 2-chloromethyl and 2-bromomethyl derivatives of quinolines, including compounds similar to this compound, has shown significant antitumor activity. This suggests their potential application in cancer treatment (Lin et al., 1975).
Efficient Synthesis Methods
Studies have focused on efficient synthesis methods for quinolines, a category that includes this compound. Such research is vital for making these compounds more accessible for further study and application (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Synthesis of Novel Compounds
Research into the synthesis of quinolinic acid-phenyl ether using 2-bromomethyl-3-quinolinic acid ethyl ester, a compound related to this compound, has been reported. This contributes to the development of new chemical entities (Gao Wen-tao, 2007).
Propriétés
IUPAC Name |
2-bromo-3-(bromomethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDFHGMTFPQPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


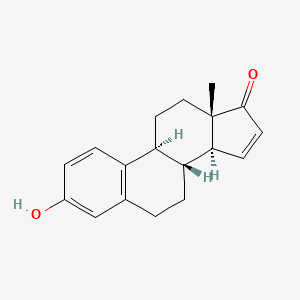


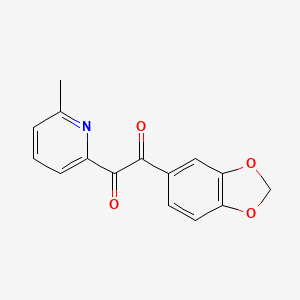
![N,N''-Propane-1,3-diylbis[N'-octadecylurea]](/img/structure/B3262508.png)

![N-[3-(methanesulfonamido)propyl]methanesulfonamide](/img/structure/B3262517.png)
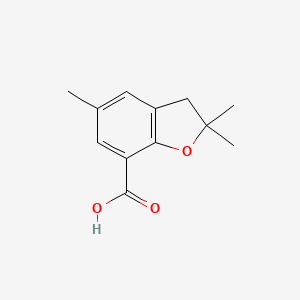
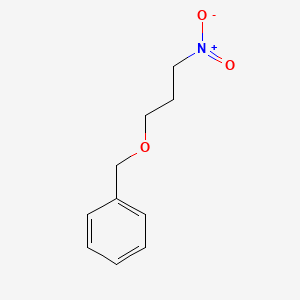

![2-Phenylnaphtho[2,1-d]oxazole](/img/structure/B3262561.png)


